molecular formula C17H26N2O B4829776 N-cyclooctyl-N'-(2,3-dimethylphenyl)urea

N-cyclooctyl-N'-(2,3-dimethylphenyl)urea

Cat. No.: B4829776
M. Wt: 274.4 g/mol
InChI Key: RPQNRXDRSDRMCX-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(2,3-dimethylphenyl)urea: is an organic compound belonging to the class of substituted ureas. This compound is characterized by the presence of a cyclooctyl group and a 2,3-dimethylphenyl group attached to the urea moiety. Substituted ureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea typically involves the reaction of cyclooctylamine with 2,3-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea compound.

Industrial Production Methods: Industrial production of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-N’-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the cyclooctyl or 2,3-dimethylphenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents and temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives of the urea compound.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups.

Scientific Research Applications

N-cyclooctyl-N’-(2,3-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted ureas and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where substituted ureas have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

N-cyclooctyl-N’-(2,3-dimethylphenyl)urea can be compared with other similar compounds, such as:

    N-cyclooctyl-N’-(3,5-dimethylphenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.

    N-cyclooctyl-N’-(2,4-dimethylphenyl)urea: Another substituted urea with different positions of methyl groups on the phenyl ring.

    N-cyclooctyl-N’-(2,6-dimethylphenyl)urea: Differently substituted phenyl ring affecting the compound’s properties.

Uniqueness: The uniqueness of N-cyclooctyl-N’-(2,3-dimethylphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the cyclooctyl group and the 2,3-dimethylphenyl group provides distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-cyclooctyl-3-(2,3-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-9-8-12-16(14(13)2)19-17(20)18-15-10-6-4-3-5-7-11-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNRXDRSDRMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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